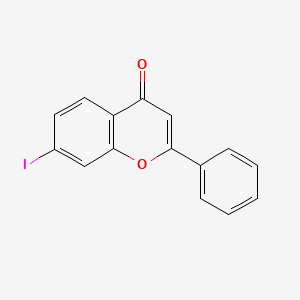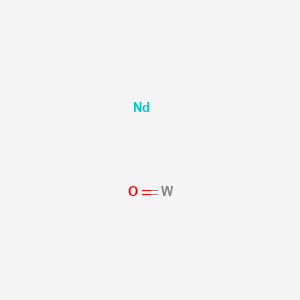
Neodymium tungsten oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neodymium tungsten oxide is an inorganic compound formed by the combination of neodymium and tungstic acid. It has the chemical formula Nd₂(WO₄)₃ and forms light purple crystals that are slightly soluble in water
Vorbereitungsmethoden
Neodymium tungsten oxide can be synthesized through different methods:
Reaction of Neodymium (III) Oxide and Tungsten (VI) Oxide: This method involves reacting neodymium (III) oxide (Nd₂O₃) with tungsten (VI) oxide (WO₃) at a temperature of 1000°C to produce anhydrous this compound. [ \text{Nd}_2\text{O}_3 + 3 \text{WO}_3 \rightarrow \text{Nd}_2(\text{WO}_4)_3 ]
Reaction of Sodium Tungstate and Neodymium (III) Nitrate: The nonahydrate form of this compound can be produced by reacting sodium tungstate (Na₂WO₄) with neodymium (III) nitrate (Nd(NO₃)₃) in an aqueous solution. [ 3 \text{Na}_2\text{WO}_4 + 2 \text{Nd}(\text{NO}_3)_3 \rightarrow \text{Nd}_2(\text{WO}_4)_3 \cdot 9\text{H}_2\text{O} + 6 \text{NaNO}_3 ]
Analyse Chemischer Reaktionen
Neodymium tungsten oxide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution Reactions: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Hydration and Dehydration: The compound can form hydrates, such as the nonahydrate form, and can lose water molecules upon heating.
Common reagents used in these reactions include sodium tungstate, neodymium (III) nitrate, and tungsten (VI) oxide. The major products formed from these reactions include anhydrous and hydrated forms of this compound.
Wissenschaftliche Forschungsanwendungen
Neodymium tungsten oxide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique properties.
Biology: The compound is explored for its potential use in biological imaging and as a contrast agent.
Medicine: this compound is investigated for its potential use in photothermal therapy for cancer treatment.
Industry: It is used in the production of advanced materials, including electrochromic devices and sensors
Wirkmechanismus
The mechanism by which neodymium tungsten oxide exerts its effects involves its ability to absorb and convert light energy into heat. This property is particularly useful in photothermal therapy, where the compound can generate localized heat to destroy cancer cells. The molecular targets and pathways involved include the absorption of near-infrared light and the generation of reactive oxygen species that can damage cellular components .
Vergleich Mit ähnlichen Verbindungen
Neodymium tungsten oxide can be compared with other similar compounds, such as:
Neodymium Chromate (Nd₂(CrO₄)₃): Similar in structure but contains chromium instead of tungsten.
Neodymium Molybdate (Nd₂(MoO₄)₃): Contains molybdenum instead of tungsten.
Praseodymium Tungstate (Pr₂(WO₄)₃): Contains praseodymium instead of neodymium.
Samarium Tungstate (Sm₂(WO₄)₃): Contains samarium instead of neodymium
This compound is unique due to its specific combination of neodymium and tungsten, which imparts distinct properties such as its light purple color and its ability to form hydrates.
Eigenschaften
CAS-Nummer |
39361-84-7 |
|---|---|
Molekularformel |
NdOW |
Molekulargewicht |
344.08 g/mol |
IUPAC-Name |
neodymium;oxotungsten |
InChI |
InChI=1S/Nd.O.W |
InChI-Schlüssel |
LMLOLRQHFCYMFP-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].[Nd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


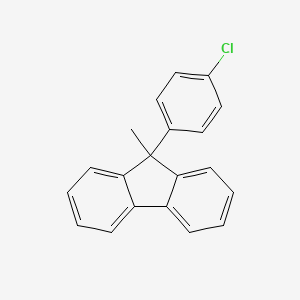
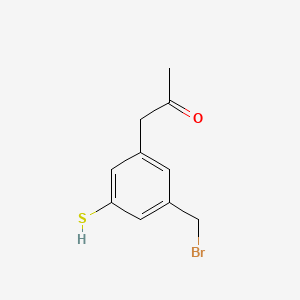
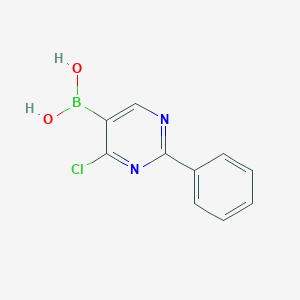


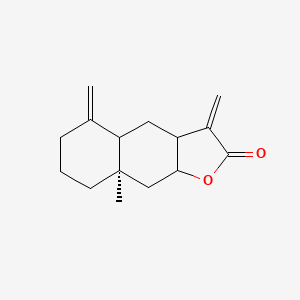
![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
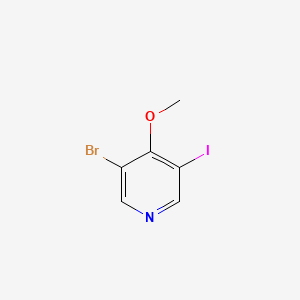
![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)
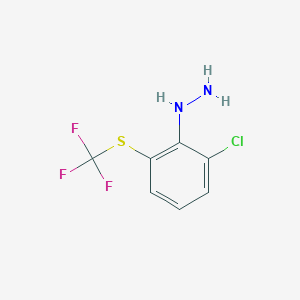
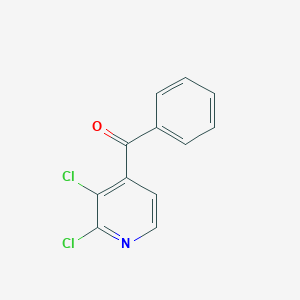
![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid](/img/structure/B14076642.png)
![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)
